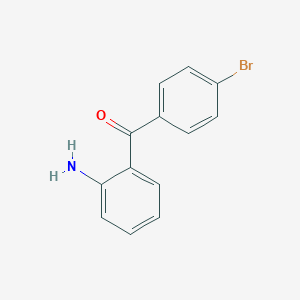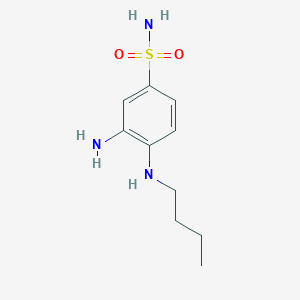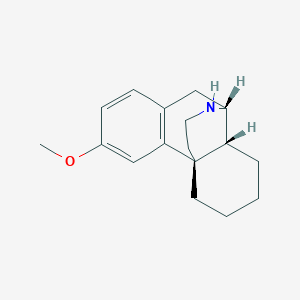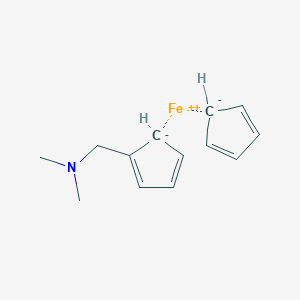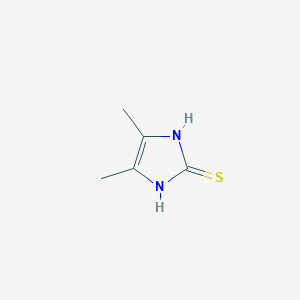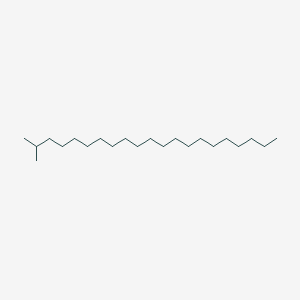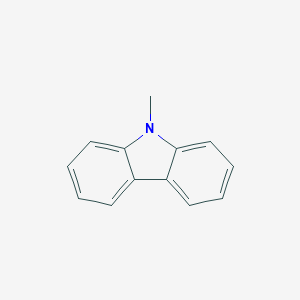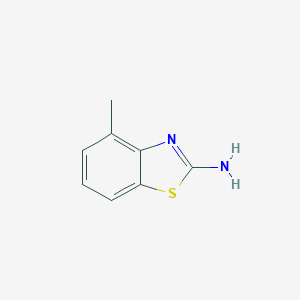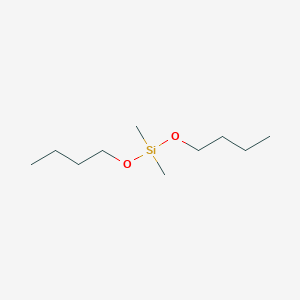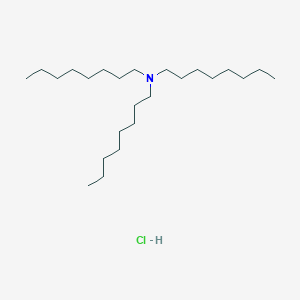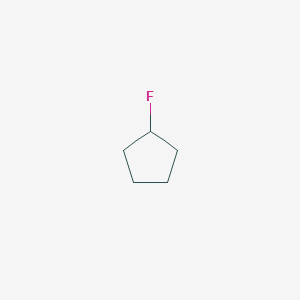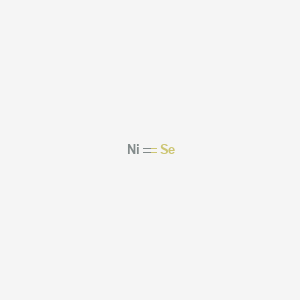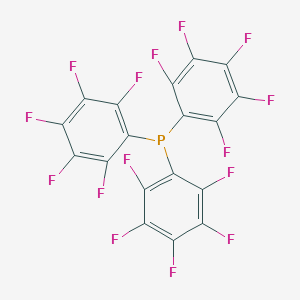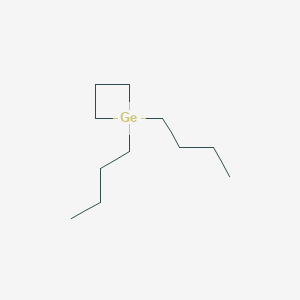
1,1-Dibutylgermetane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dibutylgermetane is a chemical compound that belongs to the group of organogermanium compounds. It is a colorless liquid that has a molecular weight of 246.98 g/mol. This compound has been studied for its potential applications in the field of scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of 1,1-Dibutylgermetane is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also has the ability to scavenge free radicals and prevent oxidative damage to cells.
Effets Biochimiques Et Physiologiques
Studies have shown that 1,1-Dibutylgermetane has a number of biochemical and physiological effects. It has been found to have antioxidant properties that can protect cells from oxidative stress. It has also been shown to have anti-inflammatory properties that can reduce inflammation in the body. Additionally, this compound has been found to have a positive effect on the immune system, enhancing its ability to fight off infections.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,1-Dibutylgermetane in lab experiments is that it is relatively easy to synthesize. Additionally, it has been found to have a low toxicity profile, making it a safe compound to use in experiments. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are a number of future directions for research on 1,1-Dibutylgermetane. One area of research could focus on further elucidating the mechanism of action of this compound. Additionally, studies could be conducted to investigate its potential use in the treatment of other diseases, such as neurodegenerative disorders. Finally, research could be conducted to develop new synthetic methods for producing this compound, which could make it more widely available for research purposes.
Conclusion:
In conclusion, 1,1-Dibutylgermetane is a chemical compound that has been studied for its potential applications in the field of scientific research. It has been found to have antioxidant and anti-inflammatory properties, as well as potential anti-cancer properties. While its mechanism of action is not fully understood, this compound shows promise for use in future research.
Méthodes De Synthèse
The synthesis of 1,1-Dibutylgermetane involves the reaction between germanium tetrachloride and butyllithium in anhydrous ether. The reaction results in the formation of 1,1-Dibutylgermetane as a colorless liquid.
Applications De Recherche Scientifique
1,1-Dibutylgermetane has been studied for its potential applications in the field of scientific research. It has been found to have antioxidant properties that can protect cells from oxidative stress. This compound has also been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.
Propriétés
Numéro CAS |
1197-89-3 |
|---|---|
Nom du produit |
1,1-Dibutylgermetane |
Formule moléculaire |
C11H24Ge |
Poids moléculaire |
228.9 g/mol |
Nom IUPAC |
1,1-dibutylgermetane |
InChI |
InChI=1S/C11H24Ge/c1-3-5-8-12(9-6-4-2)10-7-11-12/h3-11H2,1-2H3 |
Clé InChI |
ZHIBUGVYGZUIPF-UHFFFAOYSA-N |
SMILES |
CCCC[Ge]1(CCC1)CCCC |
SMILES canonique |
CCCC[Ge]1(CCC1)CCCC |
Synonymes |
1,1-Dibutylgermacyclobutane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



